Fingolimod Hydrochloride Exhibits Broader S1P Receptor Subtype Engagement Profile
Fingolimod-phosphate (active metabolite) binds to and activates S1P1, S1P3, S1P4, and S1P5 receptors with nanomolar potency. In direct EC50 determinations on human S1P receptor subtypes, fingolimod-P showed EC50 values of 1.4 nM (S1P1), 2.9 nM (S1P3), 2.2 nM (S1P4), and 0.86 nM (S1P5) [1]. In contrast, siponimod is selective for S1P1 (EC50 0.39 nM) and S1P5 (EC50 0.98 nM), exhibiting >1,000-fold selectivity over S1P3 and S1P4 [2]. This broader engagement profile of fingolimod-P represents a distinct pharmacological signature that may be therapeutically relevant in contexts where S1P3 and S1P4 modulation is under investigation [3].
| Evidence Dimension | S1P receptor subtype binding/activation (EC50, nM) |
|---|---|
| Target Compound Data | Fingolimod-P EC50: S1P1=1.4 nM, S1P3=2.9 nM, S1P4=2.2 nM, S1P5=0.86 nM |
| Comparator Or Baseline | Siponimod EC50: S1P1=0.39 nM, S1P3=>1,000 nM, S1P4=750 nM, S1P5=0.98 nM |
| Quantified Difference | Fingolimod-P activates S1P3 and S1P4 with EC50 ≤2.9 nM; siponimod shows >250-fold lower potency at these subtypes (EC50 >750 nM) |
| Conditions | Agonist-stimulated [35S]GTPγS binding assay using membranes from CHO cells expressing human S1P receptor subtypes |
Why This Matters
For research applications where S1P3 or S1P4 modulation is a variable of interest, fingolimod hydrochloride provides unique receptor engagement that S1P1/S1P5-selective compounds cannot replicate.
- [1] Yamamoto S, Yako H, Fujii K, et al. Agonistic effects of ASP4058 and fingolimod phosphate on human S1P receptor subtypes. PLoS One. 2014;9(10):e110819. View Source
- [2] Gergely P, Nuesslein-Hildesheim B, Guerini D, et al. The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate. Br J Pharmacol. 2012;167(5):1035-1047. View Source
- [3] Stepanovska B, Huwiler A. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases. Pharmacol Res. 2020;154:104170. View Source
